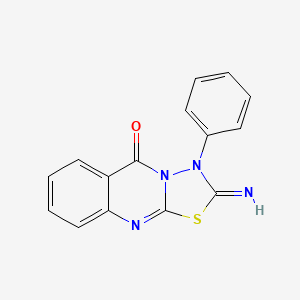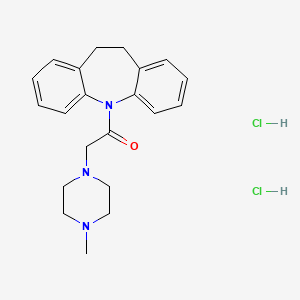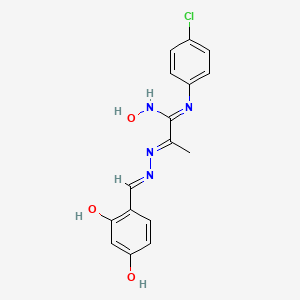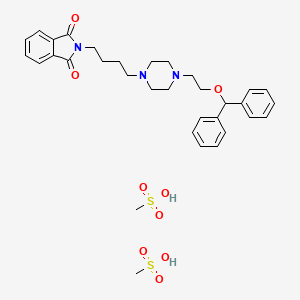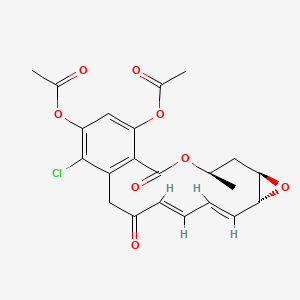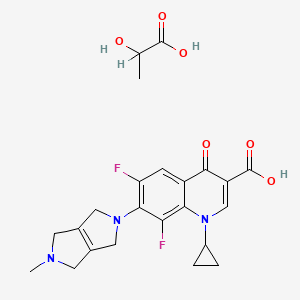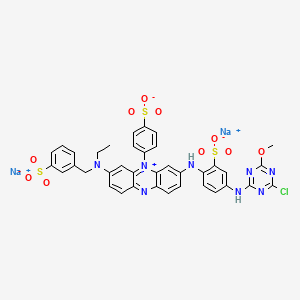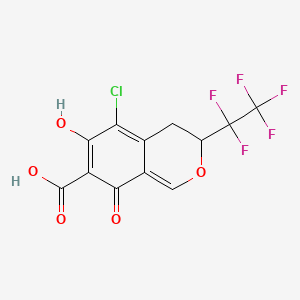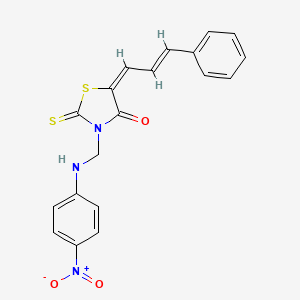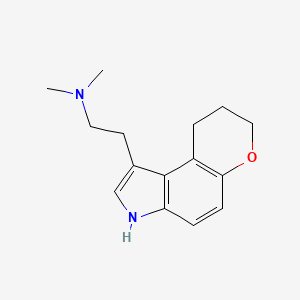
1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole involves several steps. One common synthetic route includes the reaction of a tryptamine derivative with a dihydropyran ring system. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the tricyclic structure . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the indole ring, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Applications De Recherche Scientifique
1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of tricyclic tryptamine derivatives.
Biology: The compound’s interaction with serotonin receptors makes it valuable for studying neurotransmitter pathways and receptor binding.
Medicine: Its potential as a serotonin receptor agonist suggests possible therapeutic applications in treating conditions related to serotonin imbalance, such as depression and anxiety.
Mécanisme D'action
The mechanism of action of 1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole involves its binding to the serotonin receptor 5-HT2A. As a partial agonist, it activates the receptor but to a lesser extent than a full agonist. This interaction influences various molecular targets and pathways associated with serotonin signaling, affecting mood, perception, and other physiological processes .
Comparaison Avec Des Composés Similaires
1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole can be compared with other similar compounds, such as:
- 4,5-MDO-DMT
- 4,5-MDO-DiPT
- 5-MeO-DMT
- CP-132,484
- RU-28306
- Ramelteon
Propriétés
Numéro CAS |
135360-97-3 |
|---|---|
Formule moléculaire |
C15H20N2O |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)ethanamine |
InChI |
InChI=1S/C15H20N2O/c1-17(2)8-7-11-10-16-13-5-6-14-12(15(11)13)4-3-9-18-14/h5-6,10,16H,3-4,7-9H2,1-2H3 |
Clé InChI |
RMMYVKPVLLBYDW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=CNC2=C1C3=C(C=C2)OCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


